molecular formula C11H15NO B14658499 Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide CAS No. 41106-03-0

Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide

Cat. No.: B14658499
CAS No.: 41106-03-0
M. Wt: 177.24 g/mol
InChI Key: QUPJCNAAUMBYDK-KPKJPENVSA-N
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Description

Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . This compound is known for its unique structure, which includes a methanamine group bonded to a 2,4,6-trimethylphenyl group through a methylene bridge, with an additional N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide typically involves the reaction of methanamine with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide involves its interaction with specific molecular targets. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methylene group can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in redox reactions and interact with biological targets in ways that similar compounds without the N-oxide group cannot .

Properties

CAS No.

41106-03-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-methyl-1-(2,4,6-trimethylphenyl)methanimine oxide

InChI

InChI=1S/C11H15NO/c1-8-5-9(2)11(7-12(4)13)10(3)6-8/h5-7H,1-4H3/b12-7+

InChI Key

QUPJCNAAUMBYDK-KPKJPENVSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=[N+](\C)/[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=[N+](C)[O-])C

Origin of Product

United States

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